molecular formula C22H34O4 B13668662 15-(Benzyloxy)-15-oxopentadecanoic acid

15-(Benzyloxy)-15-oxopentadecanoic acid

Cat. No.: B13668662
M. Wt: 362.5 g/mol
InChI Key: SKBVOISVMIHBEC-UHFFFAOYSA-N
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Description

15-(Benzyloxy)-15-oxopentadecanoic acid is a synthetic fatty acid derivative characterized by a pentadecanoic acid backbone (15 carbons) functionalized with a benzyloxy group and a ketone at the terminal carbon. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, combining lipophilic and aromatic properties. The benzyloxy group enhances steric bulk and may influence binding interactions in enzyme inhibition studies, while the ketone provides a reactive site for further derivatization .

Properties

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

15-oxo-15-phenylmethoxypentadecanoic acid

InChI

InChI=1S/C22H34O4/c23-21(24)17-13-8-6-4-2-1-3-5-7-9-14-18-22(25)26-19-20-15-11-10-12-16-20/h10-12,15-16H,1-9,13-14,17-19H2,(H,23,24)

InChI Key

SKBVOISVMIHBEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-(Benzyloxy)-15-oxopentadecanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with pentadecanoic acid.

    Introduction of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting pentadecanoic acid with benzyl alcohol in the presence of a strong acid catalyst.

    Oxidation: The ketone functional group is introduced by oxidizing the benzyloxy intermediate. Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions to achieve the desired oxidation state.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

15-(Benzyloxy)-15-oxopentadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be further oxidized to form benzoic acid derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Benzyl alcohol, strong acid catalysts.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: 15-(Benzyloxy)-15-hydroxypentadecanoic acid.

    Substitution: Various substituted pentadecanoic acid derivatives.

Scientific Research Applications

15-(Benzyloxy)-15-oxopentadecanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 15-(Benzyloxy)-15-oxopentadecanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in fatty acid metabolism, influencing their activity.

    Pathways Involved: It may modulate pathways related to lipid metabolism, oxidative stress, and inflammation.

Comparison with Similar Compounds

Structural Analogs with Varied Ether Protections

15-(tert-Butoxy)-15-oxopentadecanoic acid (CAS: 905302-42-3)

  • Key Differences : Replaces the benzyloxy group with a tert-butoxy moiety.
  • Applications : Commonly used as a protected intermediate in organic synthesis due to the acid-labile nature of the tert-butoxy group.

Data Table 1: Ether-Functionalized Pentadecanoic Acid Derivatives

Compound Substituent Molecular Formula Molecular Weight Purity Key Application
15-(Benzyloxy)-15-oxopentadecanoic acid Benzyloxy + ketone Not provided Not available Not listed Enzyme inhibition studies
15-(tert-Butoxy)-15-oxopentadecanoic acid tert-Butoxy + ketone Not provided Not available 95% Synthetic intermediate

Chain-Length and Functional Group Variants

Isopalmitic Acid (14-Methylpentadecanoic acid)

  • Structure : Branched-chain fatty acid with a methyl group at C13.
  • Properties : Reduced melting point compared to linear-chain analogs due to branching. Applications include lipid metabolism studies .

Methyl Myristate (C14 ester)

  • Structure : Ester derivative of myristic acid (C14).
  • Properties: Lower molecular weight (242.40 g/mol) and higher volatility than this compound. Used in surfactants and biofuels .

Data Table 2: Chain-Length and Functional Group Comparisons

Compound Chain Length Functional Group Molecular Weight Key Property
This compound C15 Benzyloxy + ketone Not available Aromatic, enzyme inhibition potential
Isopalmitic acid C16 Methyl branch Not available Branched, lipid studies
Methyl Myristate C14 Ester 242.40 Surfactant, biofuel precursor

Inhibitory Activity in Enzyme Studies

A virtual screening study () identified this compound as part of a combinatorial library targeting Mycobacterium tuberculosis FabH (mtFabH), a key enzyme in fatty acid biosynthesis. Compared to other derivatives (e.g., 4-(4-substituted benzyloxy)phenyl-pyrrole-carboxylic acids), the benzyloxy group in the target compound demonstrated moderate binding affinity but superior synthetic accessibility. Derivatives with electron-withdrawing substituents on the benzyl ring showed enhanced inhibitory activity, highlighting the role of electronic effects in target engagement .

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